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Compound of Interest

Compound Name: GSK3368715 trihydrochloride

Cat. No.: B15588859 Get Quote

GSK3368715 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the use of GSK3368715 in cellular assays.

Below you will find troubleshooting guides and frequently asked questions to address specific

issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK3368715?

A1: GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive

inhibitor of Type I Protein Arginine Methyltransferases (PRMTs).[1] It specifically targets

PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] By inhibiting these enzymes, GSK3368715

blocks the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone

proteins, leading to an accumulation of monomethylarginine (MMA) and symmetric

dimethylarginine (SDMA).[1][2] This shift in arginine methylation patterns disrupts various

cellular processes, including gene transcription and signal transduction.[3][4]

Q2: What are the known off-target effects or safety concerns associated with GSK3368715?

A2: The clinical development of GSK3368715 was terminated early due to significant safety

concerns observed in a Phase 1 clinical trial in patients with advanced solid tumors.[5][6] The

primary issues were a higher-than-expected incidence of thromboembolic events (TEEs),
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including a grade 5 pulmonary embolism.[5][6] Additionally, there was limited and variable

target engagement in tumor biopsies at the 100 mg dose and a general lack of clinical efficacy.

[5][6] Preclinical studies in rats and dogs also indicated moderate changes to hematological

profiles, including platelet counts, with prolonged treatment.[7] While a comprehensive public

KinomeScan profile to assess off-target kinase inhibition is not readily available, the compound

is known to be selective for Type I PRMTs over Type II and III PRMTs and a panel of other

methyltransferases.[8][9]

Q3: How should I prepare and store GSK3368715 for in vitro experiments?

A3: GSK3368715 is typically supplied as a solid hydrochloride salt. For cellular assays, it is

recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[10] One supplier

suggests a stock solution of up to 40 mg/mL in DMSO.[10] It is crucial to use fresh, moisture-

free DMSO as moisture can reduce solubility.[1] For long-term storage, the solid compound

should be kept at -20°C, where it is reported to be stable for at least four years.[10] Stock

solutions in DMSO should be stored at -80°C for up to six months or -20°C for one month.[3]

Q4: I am not observing the expected anti-proliferative effect in my cancer cell line. What are

potential reasons for this?

A4: Sensitivity to GSK3368715 is highly cell-line dependent. Some cell lines may have lower

expression of Type I PRMTs or possess compensatory mechanisms that mitigate the effect of

PRMT inhibition. The cytostatic versus cytotoxic response can also vary; for instance, the

Toledo DLBCL cell line shows a cytotoxic response, while the OCI-Ly1 cell line exhibits a more

cytostatic effect.[10] Additionally, the presence of a functional methylthioadenosine

phosphorylase (MTAP) gene can influence sensitivity, with MTAP-deficient cells showing

increased sensitivity.[2] It is also crucial to ensure the compound has not degraded due to

improper storage and that the dosing is appropriate for the specific cell line.

Troubleshooting Guides
Issue 1: Difficulty in Detecting Changes in Arginine
Methylation Marks (ADMA, MMA, SDMA) by Western Blot

Possible Cause: Inactive compound.
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Solution: Ensure that GSK3368715 has been stored correctly at -20°C as a solid and that

DMSO stock solutions are not subjected to frequent freeze-thaw cycles. Prepare fresh

dilutions for each experiment.

Possible Cause: Insufficient inhibition of PRMT activity.

Solution: Perform a dose-response and time-course experiment to determine the optimal

concentration and incubation time for your specific cell line. A typical concentration range

to test is 0.1 nM to 10 µM for a duration of 48-72 hours.[11]

Possible Cause: Poor antibody quality or specificity.

Solution: Validate your primary antibodies for ADMA, MMA, and SDMA using positive and

negative controls. Ensure the antibodies are recommended for Western blotting and are

specific to the methylation mark of interest.

Possible Cause: Low abundance of the target protein or methylation mark.

Solution: If you are probing for methylation on a specific protein, consider

immunoprecipitation (IP) of your protein of interest before performing the Western blot to

enrich the target.

Possible Cause: Incomplete cell lysis.

Solution: Use a robust lysis buffer, such as RIPA buffer, supplemented with protease and

phosphatase inhibitors.[10] Sonication of the lysate can help to shear DNA and ensure the

release of nuclear proteins.[11]

Issue 2: High Variability in Cell Viability/Proliferation
Assays (e.g., MTT, MTS)

Possible Cause: Inconsistent cell seeding density.

Solution: Ensure a homogenous single-cell suspension before seeding. Use a

multichannel pipette for seeding and verify cell density and distribution across the plate.

Possible Cause: Edge effects in multi-well plates.
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Solution: To minimize evaporation from the outer wells, fill the peripheral wells of the plate

with sterile PBS or media without cells.

Possible Cause: Sub-optimal incubation time.

Solution: The anti-proliferative effects of GSK3368715 may take several days to become

apparent. A typical incubation period is 72 hours, but this may need to be optimized for

your cell line.[10]

Possible Cause: Interference from DMSO.

Solution: Ensure the final DMSO concentration is consistent across all wells, including the

vehicle control, and does not exceed a non-toxic level (typically ≤ 0.5%).[10]

Quantitative Data Summary
Table 1: In Vitro Potency of GSK3368715 Against Type I PRMTs

Target IC50 (nM)

PRMT1 3.1

PRMT3 48

PRMT4 1148

PRMT6 5.7

PRMT8 1.7

(Data sourced from Fedoriw A, et al. (2019) and

other technical datasheets)[8]

Table 2: Selectivity of GSK3368715 Against Other Methyltransferases
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Target IC50 (nM)

PRMT5 (Type II) >20,408

PRMT7 (Type III) >40,000

PRMT9 (Type II) >15,000

(Data sourced from technical datasheets)[9]

Experimental Protocols
Protocol 1: Cellular Western Blot for Arginine
Methylation
This protocol details the assessment of changes in global asymmetric dimethylarginine (ADMA)

levels in cultured cells following treatment with GSK3368715.

Materials:

Cancer cell line of interest

GSK3368715

Complete cell culture medium

6-well plates

Ice-cold Phosphate-Buffered Saline (PBS)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes
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Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody (e.g., anti-ADMA)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with the desired concentrations of GSK3368715 or vehicle control (DMSO) for

48-72 hours.[11]

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to

each well, scrape the cells, and incubate the lysate on ice for 30 minutes with occasional

vortexing.[11]

Protein Extraction: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the

supernatant.[11]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.[10]

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare lysates

by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein

(20-30 µg) onto an SDS-PAGE gel and run the gel.[11]

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C with gentle

agitation.[10]
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Wash the membrane three times with TBST for 10 minutes each.[11]

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[11]

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]

Analysis: Analyze band intensities to determine the relative levels of ADMA. The membrane

can be stripped and re-probed for total protein levels of a specific substrate or a loading

control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general guideline for determining the IC50 of GSK3368715 in

adherent cancer cell lines.

Materials:

Adherent cancer cell line of interest

GSK3368715

Complete cell culture medium

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (for formazan solubilization)

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

[10]
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Drug Treatment: Prepare serial dilutions of GSK3368715 in complete medium. The final

DMSO concentration should be consistent across all wells (≤ 0.5%). Include vehicle control

wells.[10]

Incubation: Carefully remove the medium and add 100 µL of the prepared drug dilutions or

control solutions. Incubate for 72 hours.[10]

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

until purple formazan crystals are visible.[10]

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of

DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10

minutes.[10]

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[10]

Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the

percentage of cell viability for each concentration relative to the vehicle control. Plot the

percentage of cell viability against the log of the drug concentration and determine the IC50

value using non-linear regression analysis.[10]
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Caption: Mechanism of action of GSK3368715.
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Caption: PRMT1 signaling pathways inhibited by GSK3368715.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b15588859?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start Experiment

Seed cells in
96-well plate

Incubate overnight

Treat cells with
GSK3368715 series

Incubate 72h

Add MTT reagent

Incubate 2-4h

Solubilize formazan
with DMSO

Read absorbance
at 570nm

Analyze data and
calculate IC50

Click to download full resolution via product page

Caption: Experimental workflow for a cell viability (MTT) assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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